molecular formula C20H22Cl2N4O2 B10971043 2-({[4-(3,4-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide

2-({[4-(3,4-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide

Cat. No.: B10971043
M. Wt: 421.3 g/mol
InChI Key: DSLLVAKVHXKMNH-UHFFFAOYSA-N
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Description

2-({2-[4-(3,4-DICHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 3,4-dichlorobenzyl group and an acetamido group attached to a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({2-[4-(3,4-DICHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,4-dichlorobenzyl chloride with piperazine to form 4-(3,4-dichlorobenzyl)piperazine. This intermediate is then reacted with 2-(acetylamino)benzoic acid under appropriate conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-({2-[4-(3,4-DICHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-({2-[4-(3,4-DICHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-({2-[4-(3,4-DICHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 2-({2-[4-(3,4-DICHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a dichlorobenzyl group and an acetamido-benzamide moiety makes it a versatile compound with diverse applications .

Properties

Molecular Formula

C20H22Cl2N4O2

Molecular Weight

421.3 g/mol

IUPAC Name

2-[[2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide

InChI

InChI=1S/C20H22Cl2N4O2/c21-16-6-5-14(11-17(16)22)12-25-7-9-26(10-8-25)13-19(27)24-18-4-2-1-3-15(18)20(23)28/h1-6,11H,7-10,12-13H2,(H2,23,28)(H,24,27)

InChI Key

DSLLVAKVHXKMNH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)CC(=O)NC3=CC=CC=C3C(=O)N

Origin of Product

United States

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